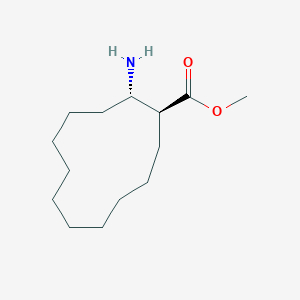
1,3,4-Tribromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Tribromo-dibenzofuran is a halogenated derivative of dibenzofuran, characterized by the presence of three bromine atoms at the 1, 3, and 4 positions of the dibenzofuran ring. This compound has a molecular formula of C12H5Br3O and a molecular weight of 404.879 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve a solvent like chloroform or carbon tetrachloride, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran-1,3,4-trione or reduction to form dibenzofuran.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted dibenzofurans depending on the nucleophile used.
Oxidation Products: Dibenzofuran-1,3,4-trione.
Reduction Products: Dibenzofuran.
Applications De Recherche Scientifique
1,3,4-Tribromo-dibenzofuran has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,4-tribromo-dibenzofuran depends on its application. In biological systems, it may interact with cellular components, leading to various biological effects. The bromine atoms can form halogen bonds with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Tribromo-dibenzofuran
- 1,2,4-Tribromo-dibenzofuran
- 1,3,5-Tribromo-dibenzofuran
- Dibenzofuran
Comparison
1,3,4-Tribromo-dibenzofuran is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to other tribromo-dibenzofuran isomers, it may exhibit different physical properties such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions .
Propriétés
Numéro CAS |
617707-39-8 |
|---|---|
Formule moléculaire |
C12H5Br3O |
Poids moléculaire |
404.88 g/mol |
Nom IUPAC |
1,3,4-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-5-8(14)11(15)12-10(7)6-3-1-2-4-9(6)16-12/h1-5H |
Clé InChI |
FYQXNZAOOXAKGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12592728.png)
![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12592762.png)

![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![1-[3-(Dimethylamino)propyl]-3-(prop-2-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B12592767.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12592770.png)
![3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12592773.png)
![2-Bromoazuleno[2,1-b]thiophene-7,9-dione](/img/structure/B12592778.png)
![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)



